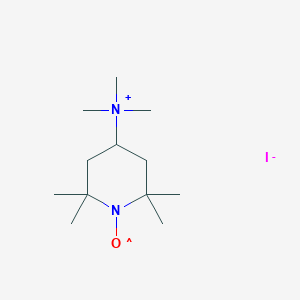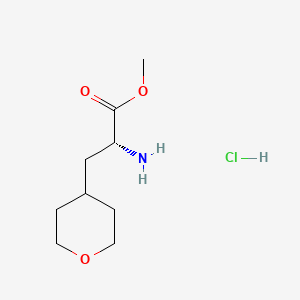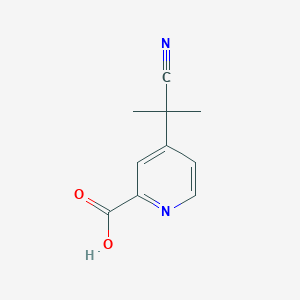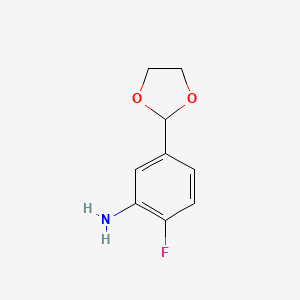
5-(1,3-Dioxolan-2-yl)-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- is an organic compound that features a benzenamine core substituted with a 1,3-dioxolan-2-yl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- typically involves the reaction of a benzenamine derivative with a 1,3-dioxolane compound under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the 1,3-dioxolan-2-yl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- involves its interaction with specific molecular targets. The 1,3-dioxolan-2-yl group can form stable complexes with various enzymes and receptors, influencing their activity. The fluorine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 3,5-bis(1,3-dioxolan-2-yl)-: Similar structure but with two 1,3-dioxolan-2-yl groups.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Contains two 1,3-dioxolan-2-yl groups attached to a diazene oxide core.
Uniqueness
Benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- is unique due to the presence of both a fluorine atom and a 1,3-dioxolan-2-yl group on the benzenamine core. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
95261-87-3 |
|---|---|
Fórmula molecular |
C9H10FNO2 |
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
5-(1,3-dioxolan-2-yl)-2-fluoroaniline |
InChI |
InChI=1S/C9H10FNO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2 |
Clave InChI |
PQLZTGCFWDYSKJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC(=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


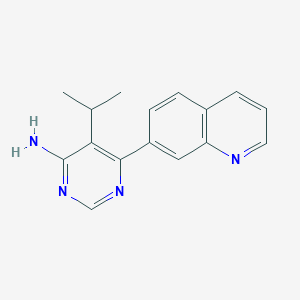
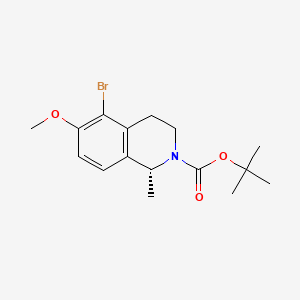
![2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13892166.png)
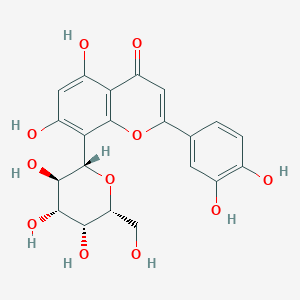
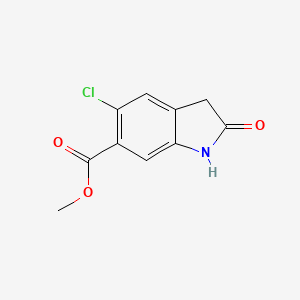
![N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13892184.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one](/img/structure/B13892185.png)
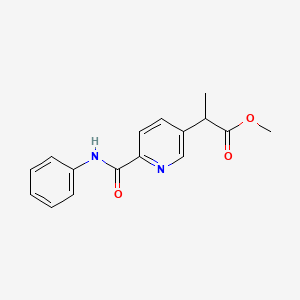
![4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B13892195.png)
![Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13892200.png)
![tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride](/img/structure/B13892206.png)
